molecular formula C21H21N3O3S B2653237 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 895108-76-6

2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

Cat. No. B2653237
CAS RN: 895108-76-6
M. Wt: 395.48
InChI Key: NPFMDEPZBRZPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological and Computational Evaluation

  • Application in Tumor Inhibition and Anti-inflammatory Actions : 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to the target molecule, have shown potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have demonstrated moderate inhibitory effects in various assays, showing promise in pharmacological applications (Faheem, 2018).

Chemical Reaction and Synthesis Studies

  • Reaction with Elemental Sulfur : Studies on organophosphorus compounds reveal that unsubstituted and monosubstituted 3-oxo esters react with specific sulfur compounds to yield derivatives that could be structurally related to the target molecule. These reactions offer insights into the synthesis processes and potential applications of similar compounds (Pedersen & Lawesson, 1974).

Anticancer and Biological Screening

  • Anticancer Potential : A study on the synthesis and characterization of 1,3,4-oxadiazole-2yl derivatives, structurally related to the target compound, highlights their potential in anticancer activities. Certain derivatives have exhibited significant activity against cancer cell lines, suggesting potential applications of the target molecule in cancer treatment (Rehman et al., 2013).
  • Evaluation of Anticancer Activity : Novel series of compounds related to the target molecule have been synthesized and evaluated for their in vitro anticancer activities. Some derivatives showed significant activity against certain cancer cell lines, indicating the target molecule's potential applicability in cancer research (Zyabrev et al., 2022).

Chemiluminescence Studies

  • Chemiluminescence Properties : Research on the base-induced decomposition of sulfanyl-substituted dioxetanes, related to the target compound, has revealed light emission properties. Such studies contribute to understanding the chemiluminescence characteristics of similar compounds, which could have diverse applications (Watanabe et al., 2010).

Antipsychotic Potential

  • Antipsychotic-like Properties : Investigation into compounds with structural similarity to the target molecule has shown antipsychotic-like profiles in behavioral tests. These findings suggest potential applications in developing antipsychotic medications (Wise et al., 1987).

Chemical Structure and Molecular Conformation

  • Molecular Conformations : Studies on the crystal structures of similar compounds reveal diverse molecular conformations, which can be essential for understanding the physical and chemical properties of the target molecule. Such information is crucial for its potential applications in various scientific fields (Narayana et al., 2016).

properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-10-15(2)12-17(11-14)24-9-8-22-20(21(24)26)28-13-19(25)23-16-4-6-18(27-3)7-5-16/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFMDEPZBRZPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.